molecular formula C18H21FN2O2 B1385131 N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide CAS No. 1020057-25-3

N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide

Cat. No. B1385131
M. Wt: 316.4 g/mol
InChI Key: SBZDTCNOPYLLFD-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide (N-5-AF-2-PBPA) is a small molecule with a wide variety of applications in scientific research. N-5-AF-2-PBPA is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which has been found to be involved in various physiological processes and diseases. N-5-AF-2-PBPA is a selective inhibitor of PDE4, meaning that it is effective in inhibiting PDE4 without affecting other PDEs.

Scientific Research Applications

Synthesis and Characterization

  • N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide and its derivatives have been a subject of interest in chemical synthesis. For instance, Yang Man-li synthesized novel compounds using 3-fluoro-4-cyanophenol as primary compounds and identified their structures through various analytical methods (Yang Man-li, 2008).

Hydrogen Bond Studies

  • The compound's interaction through hydrogen bonds has been a point of study. Romero and Margarita synthesized substituted acetamides, studied their hydrogen bonding through variable temperature NMR, and determined the molecular structure of specific compounds via X-ray crystallography (Romero & Margarita, 2008).

Herbicidal Activity

  • The herbicidal potential of N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide derivatives has been explored. Daoxin Wu et al. synthesized and evaluated the herbicidal activities of these derivatives against various dicotyledonous weeds, with some compounds showing significant activity (Daoxin Wu et al., 2011).

Radioligand Development

  • The compound has been explored as a potential radioligand. Ming-Rong Zhang et al. synthesized a deuterium-substituted analogue for the peripheral benzodiazepine receptor, aiming to reduce in vivo metabolic rate (Ming-Rong Zhang et al., 2005).

Pharmacological Applications

  • Pharmacological applications have been a significant area of research. P. Rani et al. synthesized novel acetamide derivatives and assessed them for cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. Some compounds in the series showed comparable activity to standard drugs (P. Rani et al., 2016).

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(4-tert-butylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-18(2,3)12-4-7-14(8-5-12)23-11-17(22)21-16-10-13(20)6-9-15(16)19/h4-10H,11,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZDTCNOPYLLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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